molecular formula C18H18F3N3OS2 B4565126 1-BUTYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

1-BUTYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4565126
M. Wt: 413.5 g/mol
InChI Key: KVZIRPMVFWRDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BUTYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidinone core substituted with butyl, ethyl-thienyl, sulfanyl, and trifluoromethyl groups

Scientific Research Applications

1-BUTYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.

Preparation Methods

The synthesis of 1-BUTYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrido[2,3-d]pyrimidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The butyl, ethyl-thienyl, sulfanyl, and trifluoromethyl groups are introduced through various substitution reactions. Common reagents used in these steps include alkyl halides, thiols, and trifluoromethylating agents.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity.

Industrial production methods may involve optimization of reaction conditions to maximize yield and minimize costs. This includes the use of catalysts, controlled temperatures, and pressures to enhance reaction efficiency.

Chemical Reactions Analysis

1-BUTYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidinone core, using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

    Coupling Reactions: The ethyl-thienyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-BUTYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

1-BUTYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with other pyrido[2,3-d]pyrimidinone derivatives:

    1-BUTYL-7-(5-METHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: Similar structure but with a methyl group instead of an ethyl group on the thienyl ring.

    1-BUTYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(METHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-BUTYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-THIONE: Similar structure but with a thione group instead of a pyrimidinone group.

These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on its chemical and biological properties.

Properties

IUPAC Name

1-butyl-7-(5-ethylthiophen-2-yl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3OS2/c1-3-5-8-24-15-14(16(25)23-17(24)26)11(18(19,20)21)9-12(22-15)13-7-6-10(4-2)27-13/h6-7,9H,3-5,8H2,1-2H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZIRPMVFWRDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(=CC(=N2)C3=CC=C(S3)CC)C(F)(F)F)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-BUTYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
1-BUTYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-BUTYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
Reactant of Route 4
1-BUTYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
1-BUTYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
1-BUTYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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